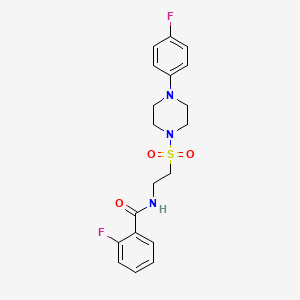

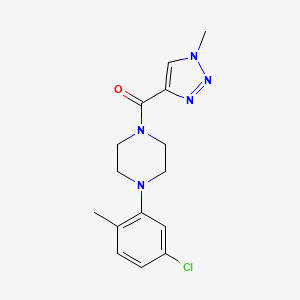

1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile” is a chemical compound that is part of the azetidines family . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Synthesis Analysis

Azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines can occur under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

Azetidines are fascinating four-membered nitrogen-containing heterocycles that are analogues of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .科学的研究の応用

Synthesis and Biological Activity A series of pyrimidine-azetidinone analogues were synthesized and examined for their antimicrobial and antituberculosis activities. These compounds demonstrated potential against bacterial and fungal strains as well as Mycobacterium tuberculosis, hinting at their significance in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antiviral Evaluation Pyrimidine derivatives were also synthesized for antiviral evaluation, specifically against Herpes Simplex Virus type-1 (HSV-1). This research indicates the potential use of pyrimidine derivatives in antiviral therapies (Shamroukh et al., 2007).

Antimicrobial Activity and Molecular Docking Study The antimicrobial activities of pyrimidine carbonitrile derivatives against various bacterial and fungal strains were evaluated. Some compounds showed potential by inducing bacterial cell membrane rupture and disintegration, supported by molecular docking studies (Bhat & Begum, 2021).

Anti-Hepatitis B Virus Activity Research on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives revealed moderate to high activities against hepatitis B virus, showcasing their potential in hepatitis B treatment (El‐Sayed et al., 2009).

Cancer Research Application Studies on the damaging effects of skin cancer, specifically focusing on destroying thymine dimer complexes, indicate the role of azetidin intermediates in therapeutic applications. This research could lead to new approaches in cancer treatment (Biointerface Research in Applied Chemistry, 2020).

Binding Interaction with Bovine Serum Albumin An antibacterial reagent, a pyrimidine derivative, showed potential for interaction with bovine serum albumin, indicating its potential in drug delivery systems. This study helps in understanding how pyrimidine derivatives can be effectively transported and eliminated in the body (Suryawanshi et al., 2015).

将来の方向性

Azetidines have been the subject of recent advances in chemistry and reactivity . They are used in various applications, including drug discovery, polymerization, and as chiral templates . The future directions of research on azetidines will likely continue to focus on these areas, with a particular emphasis on the most recent advances, trends, and future directions .

特性

IUPAC Name |

1-(2,6-dimethylpyrimidin-4-yl)azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-10(13-8(2)12-7)14-5-9(4-11)6-14/h3,9H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQDYVTZSKBXTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2922406.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2922408.png)

![1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2922414.png)

![{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2922417.png)

![1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2922419.png)

![(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2922420.png)

![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2922426.png)

![4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2922427.png)